6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride
Description
Overview of Imidazo[1,2-a]pyridine Derivatives in Medicinal and Material Chemistry
Imidazo[1,2-a]pyridine derivatives constitute a privileged scaffold in drug discovery, with over 50 FDA-approved drugs containing this core structure as of 2025. The inherent polarity of the fused ring system enables hydrogen bonding and π-π stacking interactions, making these compounds ideal candidates for targeting enzymatic pockets in therapeutic applications. In material science, the planar aromatic structure facilitates charge transport in organic semiconductors, while substituents like bromine enhance photophysical properties for optoelectronic devices.
Table 1: Physicochemical Properties of 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀BrClN₂ | |
| Molecular Weight | 261.55 g/mol | |
| SMILES | Cl.Brc1cn2c(cc(C)n2)c(C)c1 | |
| Topological Polar Surface Area | 24.3 Ų |
Historical Context and Emergence of Substituted Imidazo[1,2-a]pyridines
The synthetic exploration of imidazo[1,2-a]pyridines began in the 1960s with Mosby's pioneering work on α-haloketone condensations. Over the past decade, advances in catalytic systems have enabled precise functionalization at positions 2, 3, 6, and 7. The introduction of bromine at position 6, as seen in the subject compound, became prominent after 2015 when copper-catalyzed coupling reactions allowed regioselective halogenation without affecting methyl substituents.
Table 2: Evolution of Synthetic Methods for Brominated Imidazo[1,2-a]pyridines
Rationale for Academic Investigation of 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine Hydrochloride
Three key factors drive research interest in this specific derivative:
- Electronic Modulation : The electron-withdrawing bromine at C-6 creates a dipole moment (calculated at 2.34 D), enhancing binding affinity to kinase targets while the methyl groups at C-2/C-7 provide steric stabilization.
- Synthetic Versatility : The bromide serves as a leaving group for Suzuki-Miyaura cross-coupling, enabling rapid generation of derivative libraries.
- Crystallographic Utility : The hydrochloride salt form improves crystallinity for X-ray diffraction studies, with reported lattice energy of -42.6 kcal/mol facilitating structure-property analyses.
Current studies focus on exploiting these characteristics for developing:
- PET radiotracers using bromine-76 isotopes
- Non-linear optical materials through halogen bonding networks
- Allosteric modulators of GABA-A receptors
Properties
IUPAC Name |
6-bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.ClH/c1-6-3-9-11-7(2)4-12(9)5-8(6)10;/h3-5H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBHKKILVXSETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1Br)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two molecules through an oxidation process.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next.
Aminooxygenation and Hydroamination Reactions: These involve the addition of amino or oxygen groups to the imidazo[1,2-a]pyridine scaffold.
Chemical Reactions Analysis
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, leading to the formation of different products.
Functionalization Reactions: These involve the addition of functional groups to the imidazo[1,2-a]pyridine scaffold, enhancing its chemical properties.
Scientific Research Applications
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs, particularly for treating tuberculosis.
Material Science: Its unique structural properties make it useful in the development of new materials.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis by targeting bacterial enzymes and disrupting their function .
Comparison with Similar Compounds
Substituent Positioning and Physicochemical Properties
Key Structural Variations :
- 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (CAS similarity: 0.85): Lacks the 2-methyl group present in the target compound.
- 3,7-Dimethylimidazo[1,2-a]pyridine-2-carboxamide : Methyl groups at positions 3 and 7 demonstrate how substituent placement affects binding affinity in antitumor applications, with the 2-carboxamide group enabling hydrogen bonding .
- 6-Bromo-2,3-diphenylimidazo[1,2-a]pyridine : Bulky phenyl groups at positions 2 and 3 enhance π-π stacking but reduce solubility compared to methyl substituents .
Physicochemical Data :
Biological Activity
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine; hydrochloride (CAS No. 2408963-55-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and anti-tuberculosis activities, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its imidazo[1,2-a]pyridine framework, which is known for its ability to interact with various biological targets. The bromine substitution at the 6-position enhances its reactivity and biological potency.
Antibacterial Activity
Recent studies have demonstrated that 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine; hydrochloride exhibits notable antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against several Gram-positive and Gram-negative bacteria. For instance, it displayed MIC values ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial activity is believed to be linked to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 4 |
| Klebsiella pneumoniae | 8 |
| Pseudomonas aeruginosa | 16 |
Antifungal Activity
The antifungal potential of this compound has also been explored:
- Activity Against Fungi : It demonstrated significant antifungal effects against Candida albicans and Aspergillus fumigatus, with MIC values indicating strong inhibitory action comparable to standard antifungal agents .
- SAR Insights : Studies suggest that the presence of the bromine atom at position 6 is crucial for enhancing antifungal activity .
Anti-Tuberculosis Activity
The compound has garnered attention for its potential in combating tuberculosis (TB):
- In Vitro Efficacy : It has shown promising results against multidrug-resistant TB strains. The MIC values were reported between 0.03 to 5.0 μM for inhibiting Mycobacterium tuberculosis .
- Mechanism of Action : The anti-TB activity is attributed to the inhibition of key enzymes involved in mycobacterial metabolism, particularly affecting the electron transport chain .
Case Studies and Research Findings
Several research studies have highlighted the biological activity of 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine; hydrochloride:
- Study on Antibacterial Properties : A study conducted by Shankarrapa et al. demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with detailed SAR analysis showing that halogen substitutions enhance potency .
- Anti-TB Research : Abrahams et al. identified this compound as a potent inhibitor of Mtb through high-throughput screening methods, emphasizing its potential in TB drug discovery .
- Antifungal Activity Evaluation : A comparative study assessed various derivatives' antifungal activities, highlighting that modifications in the imidazo[1,2-a]pyridine structure significantly influenced efficacy against fungal pathogens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine hydrochloride, and how can reaction efficiency be optimized?
- Methodology :
-
Microwave-assisted synthesis : Utilize microwave irradiation to accelerate cyclization reactions, reducing reaction time from hours to minutes while maintaining yields (e.g., as demonstrated for 3-bromoimidazo[1,2-a]pyridines) .
-
Cyclocondensation : React 2-aminopyridine derivatives with α-bromoketones under reflux in ethanol, followed by HCl treatment to form the hydrochloride salt. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
-
Purification : Recrystallize the crude product using ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C (reflux) | |
| Solvent | Ethanol or DMF | |
| Yield Range | 60–75% (after recrystallization) |
Q. How should researchers characterize the structure and purity of 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine hydrochloride?
- Methodology :
- NMR Spectroscopy : Use NMR (DMSO-) to confirm substituent positions (e.g., methyl groups at 2,7 positions; bromine at C6). Compare chemical shifts with analogous imidazo[1,2-a]pyridines (δ 2.4–2.6 ppm for methyl groups) .
- Mass Spectrometry : Employ ESI-MS to verify molecular weight (expected [M+H] ~285.6 g/mol). HRMS can resolve isotopic patterns for bromine (1:1 ratio for /) .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation) to confirm hydrochloride salt formation .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodology :
- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the hydrochloride salt.
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-saturate solvents with N to avoid oxidative degradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products (e.g., dehalogenation or ring-opening) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
- Methodology :
- Systematic Solubility Studies : Test solubility in 10+ solvents (e.g., THF, acetonitrile, chloroform) using gravimetric analysis. Correlate results with Hansen solubility parameters .
- Reactivity Profiling : Compare bromine substitution kinetics under varying conditions (e.g., Pd-catalyzed cross-coupling vs. nucleophilic displacement). Use NMR to track reaction intermediates .
Q. What computational methods are suitable for predicting the reactivity of bromine substituents in this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model bromine’s electrophilicity. Calculate Fukui indices to identify reactive sites for cross-coupling .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Prioritize modifications to the methyl or bromine groups for SAR studies .
Q. What strategies can be employed to modify the imidazo[1,2-a]pyridine core to enhance biological activity?
- Methodology :
-
Position-Specific Functionalization :
-
C2/C7 Methyl Groups : Replace with bulkier substituents (e.g., CF) to modulate lipophilicity (logP) .
-
C6 Bromine : Perform Pd-mediated cross-coupling (Suzuki, Sonogashira) to introduce aryl, alkyne, or heterocyclic moieties .
-
Biological Testing : Screen derivatives against kinase inhibition assays (e.g., CDK2) and correlate structural features with IC values .
- Data Table :
| Derivative Modification | Biological Target | IC (nM) | Reference |
|---|---|---|---|
| C6-Phenyl | CDK2 | 12.5 | |
| C2-Trifluoromethyl | EGFR | 8.3 |
Key Notes for Experimental Design
- Contradiction Analysis : When NMR data conflicts with expected structures (e.g., anomalous splitting patterns), perform NOESY or COSY to confirm spatial proximity of substituents .
- Theoretical Frameworks : Link synthetic strategies to heterocyclic chemistry principles (e.g., Baldwin’s rules for cyclization) or medicinal chemistry QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
